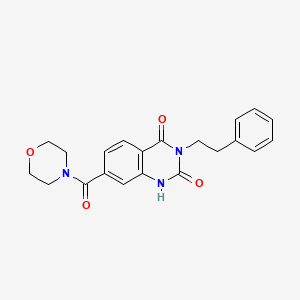![molecular formula C28H36N4O3 B6514421 N-[2-(4-benzylpiperidin-1-yl)ethyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892288-61-8](/img/structure/B6514421.png)
N-[2-(4-benzylpiperidin-1-yl)ethyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-benzylpiperidin-1-yl)ethyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H36N4O3 and its molecular weight is 476.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(4-benzylpiperidin-1-yl)ethyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is 476.27874102 g/mol and the complexity rating of the compound is 715. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[2-(4-benzylpiperidin-1-yl)ethyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(4-benzylpiperidin-1-yl)ethyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Alzheimer’s Disease
This compound has been studied for its potential in treating Alzheimer’s Disease . Alzheimer’s is a neurodegenerative disease characterized by progressive cognitive deterioration, together with declining activities of daily living and neuropsychiatric symptoms or behavioral changes. The compound’s ability to antagonize muscarinic receptors, particularly muscarinic receptor 4 (M4), could potentially help in managing the symptoms of this disease .
Lewy Body Dementia
Lewy Body Dementia is another neurological disorder where this compound could potentially be beneficial . It’s a type of dementia closely associated with Parkinson’s disease. It’s characterized by the presence of Lewy bodies, clumps of alpha-synuclein and ubiquitin protein in neurons, detectable in post mortem brain histology.
Schizophrenia
The compound could potentially help manage the cognitive deficits associated with schizophrenia . Schizophrenia is a mental disorder characterized by continuous or relapsing episodes of psychosis. Major symptoms include hallucinations (typically hearing voices), delusions, and disorganized thinking.
Parkinson’s Disease
Parkinson’s Disease is a long-term degenerative disorder of the nervous system that mainly affects the motor system. The compound’s ability to antagonize muscarinic receptors, particularly muscarinic receptor 4 (M4), could potentially help in managing the symptoms of this disease .
Drug Induced Parkinsonism
This compound could potentially be beneficial in managing symptoms of drug-induced Parkinsonism . This is a form of Parkinsonism that is caused by drugs, particularly neuroleptic antipsychotics.
Dyskinesias
Dyskinesias are a category of movement disorders that are characterized by involuntary muscle movements. The compound could potentially help manage symptoms of various forms of dyskinesias .
Dystonia
Dystonia is a neurological movement disorder syndrome in which sustained or repetitive muscle contractions result in twisting and repetitive movements or abnormal fixed postures. The compound could potentially help manage symptoms of dystonia .
Huntington’s Disease
Huntington’s disease is a genetic disorder that results in death of brain cells. The compound’s ability to antagonize muscarinic receptors, particularly muscarinic receptor 4 (M4), could potentially help in managing the symptoms of this disease .
作用機序
Target of Action
The primary target of this compound is the muscarinic receptor 4 (M4) . Muscarinic receptors are a type of G protein-coupled receptor that are widely distributed in the body and play key roles in various physiological functions, including neuronal signaling in the brain .
Mode of Action
The compound acts as an antagonist at the muscarinic receptor 4 (M4) Instead, it blocks the receptor and prevents it from being activated by other substances, such as neurotransmitters .
Biochemical Pathways
The antagonism of the M4 receptor by this compound can affect various biochemical pathways. Muscarinic receptors play a role in a wide range of physiological processes, including heart rate, smooth muscle contraction, and neuronal signaling . By blocking these receptors, the compound can potentially influence these processes.
Result of Action
The result of the compound’s action would depend on the specific physiological context in which it is used. As an M4 antagonist, it could potentially be used to modulate neuronal signaling in the brain, which could have implications for the treatment of various neurological disorders .
特性
IUPAC Name |
N-[2-(4-benzylpiperidin-1-yl)ethyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O3/c1-2-3-7-15-32-27(34)24-11-10-23(20-25(24)30-28(32)35)26(33)29-14-18-31-16-12-22(13-17-31)19-21-8-5-4-6-9-21/h4-6,8-11,20,22H,2-3,7,12-19H2,1H3,(H,29,33)(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCYBMAGAVDXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCN3CCC(CC3)CC4=CC=CC=C4)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-benzylpiperidin-1-yl)ethyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6514344.png)
![3-(2-phenylethyl)-7-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6514349.png)
![N-[2-(4-ethylpiperazin-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514355.png)



![4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]butanamide](/img/structure/B6514384.png)
![N-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514397.png)
![2,4-dioxo-3-pentyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514402.png)
![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514412.png)
![N-[3-(2-methylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514416.png)
![N-[(4-fluorophenyl)methyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514420.png)
![N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514435.png)
![N-[(4-fluorophenyl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514436.png)